4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one
描述
This compound is a benzimidazole-pyrrolidin-2-one hybrid with a 2-hydroxy-3-(4-methoxyphenoxy)propyl side chain and an o-tolyl substituent on the pyrrolidinone ring. Its structure combines a benzimidazole core, known for diverse pharmacological activities, with a pyrrolidin-2-one scaffold, which enhances metabolic stability and bioavailability . The compound’s CAS number is 491874-24-9, and it is commercially available but listed as discontinued in certain quantities, suggesting challenges in synthesis scalability or niche applications .
属性
IUPAC Name |
4-[1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-19-7-3-5-9-25(19)30-16-20(15-27(30)33)28-29-24-8-4-6-10-26(24)31(28)17-21(32)18-35-23-13-11-22(34-2)12-14-23/h3-14,20-21,32H,15-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAFFZGXRMRWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one (CAS Number: 1147185-77-0) is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C28H29N3O4
- Molecular Weight : 471.5 g/mol
- Structure : The compound features multiple functional groups including a benzimidazole moiety, a pyrrolidinone ring, and phenolic components which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may function as an inhibitor of specific enzymes and receptors, potentially modulating pathways involved in inflammation and cancer progression.
Key Mechanisms:
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit COX-I and COX-II activities, which are pivotal in the inflammatory process. The IC50 values reported for similar compounds in the literature range from 0.52 μM to 22.25 μM for COX-II inhibition, indicating significant anti-inflammatory potential.
Anticancer Activity
Research into related compounds has indicated that derivatives of benzimidazole can exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds with similar structures have been shown to target specific cancer cell lines effectively.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of the target compound:
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- 1-(4-Methoxyphenyl)-4-[1-(3-(3-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl]pyrrolidin-2-one (): Substituent Differences: Replaces the 4-methoxyphenoxy group with 3-methylphenoxy and the o-tolyl group with 4-methoxyphenyl. Implications: The 3-methylphenoxy group may alter lipophilicity and receptor binding compared to the 4-methoxyphenoxy group. The 4-methoxyphenyl substituent on the pyrrolidinone ring could enhance electron-donating effects, influencing stability .
- 1-(tert-Butyl)-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (): Substituent Differences: Features a tert-butyl group instead of o-tolyl and an o-tolyloxy chain instead of 4-methoxyphenoxy. Implications: The bulky tert-butyl group may improve metabolic resistance but reduce solubility. The o-tolyloxy chain could increase steric hindrance, affecting target engagement .
Functional Analogues with Benzimidazole-Pyrrolidinone Cores
- 5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one Derivatives (): Substituent Differences: Replace the hydroxypropyl-phenoxy chain with a naphthalene-thiazole group. Synthesis: Yields ~60% via condensation and recrystallization, comparable to the target compound’s synthetic challenges . Properties: These derivatives exhibit strong aromatic π-π interactions (NMR δ 10.8 ppm for benzimidazole NH) and carbonyl stretching at 1720 cm⁻¹ (IR), similar to the target compound’s spectral features .
- 4-(1H-Benzo[d]imidazol-2-yl)-1-(2-hydroxyphenyl)pyrrolidin-2-one (): Substituent Differences: Lacks the hydroxypropyl-phenoxy chain and substitutes o-tolyl with 2-hydroxyphenyl. Physicochemical Data: Melting point 214–215°C vs. undisclosed data for the target compound.
Pharmacological and Binding Profile Comparisons
- 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol (): Activity: Potent 5-HT1F antagonist (Ki = 11 nM) with >30-fold selectivity over 5-HT2B (Ki = 343 nM). The target compound’s 4-methoxyphenoxy group may confer similar receptor specificity but with altered pharmacokinetics .
- BMS-695735 (): Activity: IGF-1R kinase inhibitor with improved solubility and reduced CYP3A4 inhibition compared to earlier leads. Relevance: Highlights the importance of optimizing benzimidazole-pyrrolidinone hybrids for drug-like properties, a consideration applicable to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
